molecular formula C19H17ClN4O3 B065168 ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate CAS No. 172701-50-7

ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate

Cat. No.: B065168
CAS No.: 172701-50-7
M. Wt: 384.8 g/mol
InChI Key: DAYRMRXPFNRZEV-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a chlorophenyl, methoxy, and phenylazo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate: shares structural similarities with other pyrazole derivatives such as:

Uniqueness:

This comprehensive overview highlights the significance of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.

Properties

CAS No.

172701-50-7

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate

InChI

InChI=1S/C19H17ClN4O3/c1-3-27-19(25)16-17(26-2)18(22-21-14-9-5-4-6-10-14)24(23-16)15-11-7-8-13(20)12-15/h4-12H,3H2,1-2H3

InChI Key

DAYRMRXPFNRZEV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Synonyms

ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenyl-pyrazole-3-carboxy late

Origin of Product

United States

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